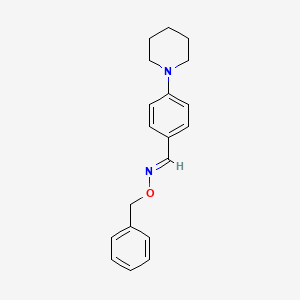

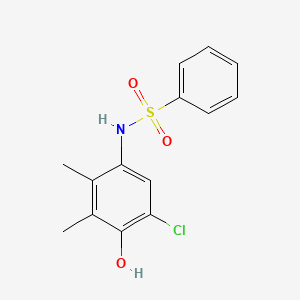

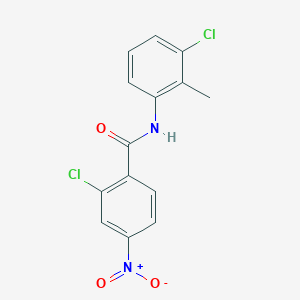

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives involves the reaction between dimethylaniline and benzenesulfonyl chloride in an aqueous basic medium. Further chemical modifications can yield a variety of compounds with diverse biological activities (Abbasi et al., 2016). Another method includes the interaction of N-(2,4-dimethylphenyl)-N-methyl-benzenesulfonamide with chlorosulfonic acid to synthesize structurally hindered isomeric forms of dimethyl[methyl(phenylsulfonyl)amino]benzenesulfonyl chloride, showcasing the versatility in the synthetic approach to such compounds (Rublova et al., 2017).

Molecular Structure Analysis

Structural characterization through X-ray crystallography reveals extensive intra- and intermolecular hydrogen bonds stabilizing the molecular structure of derivatives like 2-[N-(2,3-Dimethylphenyl)carbamoyl]benzenesulfonamide. The sulfonamide and carbamoyl groups play a crucial role in hydrogen bonding, influencing the molecular conformation and stability of these compounds (Siddiqui et al., 2008).

Chemical Reactions and Properties

These compounds participate in a variety of chemical reactions, enabling the synthesis of novel derivatives with potential biological activities. The reactivity towards different reagents, like alkyl/aralkyl halides or hydrazine hydrate, leads to the formation of compounds with modified chemical properties, which could be screened for diverse pharmacological activities (Abbasi et al., 2016).

Physical Properties Analysis

The physical properties of these compounds, such as solubility, melting points, and crystal structure, are crucial for understanding their chemical behavior and potential applications. For instance, the crystal structure analysis provides insight into the molecular packing, hydrogen bonding, and overall stability of the compound, which are important for predicting its reactivity and interactions with biological targets (Rublova et al., 2017).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and the nature of chemical bonds within N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide derivatives, are key to their functionality and potential application in various fields. The presence of the sulfonamide group significantly impacts the electron distribution across the molecule, affecting its interaction with biological molecules and reagents (Siddiqui et al., 2008).

Applications De Recherche Scientifique

Synthesis and Characterization

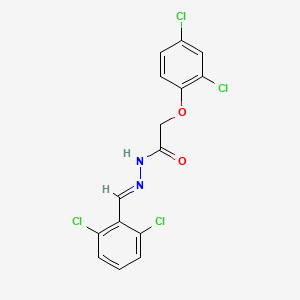

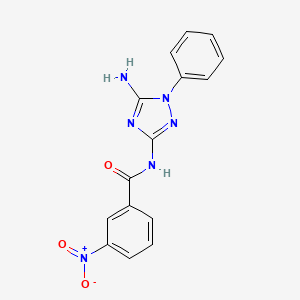

Research has shown significant interest in synthesizing and characterizing N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide derivatives due to their potential biological activities. For instance, Abbasi et al. (2016) synthesized a series of N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, evaluating their antibacterial, α-glucosidase inhibition, and hemolytic activities. These compounds exhibited moderate to high activity against both Gram-positive and Gram-negative bacterial strains, with some showing good α-glucosidase inhibition, indicating potential for diabetes treatment applications (Abbasi et al., 2016).

Biological Evaluation

Several studies have explored the biological activities of N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide derivatives. For example, Fahim and Shalaby (2019) reported on the synthesis, biological evaluation, molecular docking, and DFT calculations of novel benzenesulfonamide derivatives. Some synthesized chlorinated compounds showed excellent in vitro antitumor activity, highlighting their potential as anticancer agents (Fahim & Shalaby, 2019).

Antioxidant and Enzyme Inhibitory Activities

The antioxidant and enzyme inhibitory potentials of benzenesulfonamide derivatives have also been a focus of research. Lolak et al. (2020) synthesized a series of benzenesulfonamides incorporating 1,3,5-triazine motifs and investigated their antioxidant and enzyme inhibitory profiles, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These compounds showed moderate antioxidant activity and significant enzyme inhibition, suggesting their use in treating neurodegenerative diseases and skin disorders (Lolak et al., 2020).

Corrosion Inhibition

The application of N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide derivatives extends to corrosion inhibition. Al-amiery et al. (2020) demonstrated the efficacy of a synthesized derivative as a corrosion inhibitor for mild steel in a strong acid environment, indicating its utility in industrial applications (Al-amiery et al., 2020).

Propriétés

IUPAC Name |

N-(5-chloro-4-hydroxy-2,3-dimethylphenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3S/c1-9-10(2)14(17)12(15)8-13(9)16-20(18,19)11-6-4-3-5-7-11/h3-8,16-17H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEILQUVZVYXNRY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1NS(=O)(=O)C2=CC=CC=C2)Cl)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-4-piperidinecarboxamide](/img/structure/B5598358.png)

![2-{4-[(pyridin-2-ylthio)methyl]benzoyl}-1,2,3,4-tetrahydroisoquinolin-4-ol](/img/structure/B5598362.png)

![ethyl 4-[(3-methyl-4-nitrobenzoyl)amino]benzoate](/img/structure/B5598367.png)

![4-{2-[(4-chlorophenyl)sulfonyl]carbonohydrazonoyl}-1,3-phenylene di(2-furoate)](/img/structure/B5598383.png)

![1-{4-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]phenyl}ethanone](/img/structure/B5598397.png)

![2-{[(6-chloro-1,3-benzodioxol-5-yl)methyl]thio}-3H-imidazo[4,5-b]pyridine](/img/structure/B5598406.png)

![2-(4-allyl-2-methoxyphenoxy)-N'-[4-(diethylamino)benzylidene]acetohydrazide](/img/structure/B5598416.png)

![N-(4-bromophenyl)-2-[(1-ethyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5598417.png)